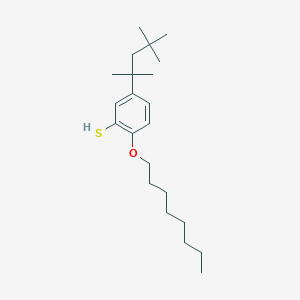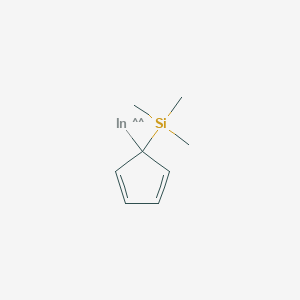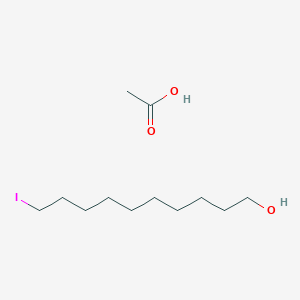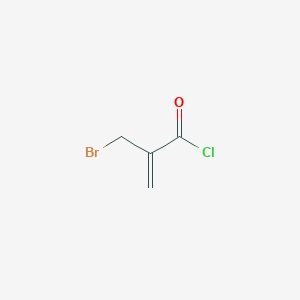
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate is a chemical compound that belongs to the class of benzene dicarboxylates It is characterized by the presence of two 3-amino-2-hydroxypropyl groups attached to a benzene ring at the 1,4-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-amino-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate
- Bis(2-ethylhexyl) benzene-1,4-dicarboxylate
- Bis(hydroxyethyl) terephthalate
Uniqueness
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
113683-58-2 |
|---|---|
Formule moléculaire |
C14H20N2O6 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20N2O6/c15-5-11(17)7-21-13(19)9-1-2-10(4-3-9)14(20)22-8-12(18)6-16/h1-4,11-12,17-18H,5-8,15-16H2 |
Clé InChI |
ULHCQUAAXHCUPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCC(CN)O)C(=O)OCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


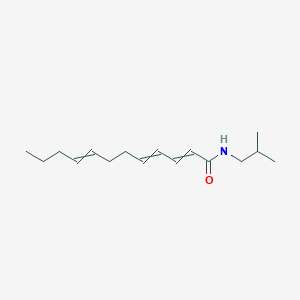
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
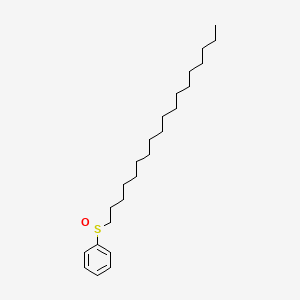
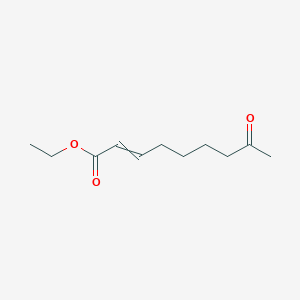

![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
